

Diisopropyl Sulfate: A Technical Guide to Its Physicochemical Properties and Thermodynamic Characterization

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Compound of Interest		
Compound Name:	Diisopropyl sulfate	
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Abstract

Diisopropyl sulfate (DIPS) is a dialkyl sulfate ester that serves as an intermediate in the strong-acid process for isopropanol production. Despite its industrial relevance and classification as a potential carcinogen, a comprehensive public dataset of its core thermodynamic properties is notably absent from the scientific literature. This technical guide consolidates the available physical and chemical data for diisopropyl sulfate and outlines the established experimental and computational methodologies that can be employed to determine its fundamental thermodynamic characteristics, such as enthalpy of formation, standard molar entropy, and heat capacity. This document is intended to serve as a foundational resource for researchers undertaking further investigation into the thermochemistry and reactive potential of this compound.

Introduction

Diisopropyl sulfate (C₆H₁₄O₄S) is a colorless, oily liquid that is highly reactive and hydrolyzes in the presence of water.[1] It is primarily known as an intermediate in the manufacturing of isopropanol via the hydration of propylene in the presence of sulfuric acid.[1][2][3] Due to its alkylating properties, **diisopropyl sulfate** is classified as a Group 2B carcinogen ("possibly



carcinogenic to humans") by the International Agency for Research on Cancer (IARC), warranting careful handling and a thorough understanding of its chemical behavior.[2][4][5]

A deep understanding of a compound's thermodynamic properties is crucial for process design, safety analysis, and predicting its environmental fate and reactivity. However, a thorough search of the existing scientific literature reveals a significant gap in the experimental data for the core thermodynamic properties of **diisopropyl sulfate**. This guide aims to bridge this gap by not only presenting the known physical properties but also by providing a detailed overview of the standard methodologies that can be used to determine the missing thermodynamic data.

Physicochemical Properties of Diisopropyl Sulfate

While extensive thermodynamic data is lacking, several key physical and chemical properties of **diisopropyl sulfate** have been reported. These are summarized in the table below for easy reference.

Property	Value	Source
Molecular Formula	C6H14O4S	[1][4]
Molecular Weight	182.24 g/mol	[1][4]
CAS Number	2973-10-6	[1][4][6]
Appearance	Colorless, oily liquid	[1][5]
Boiling Point	94 °C at 7 mm Hg (933 Pa); 106 °C at 18 mm Hg (2400 Pa) (decomposes)	[1]
Melting Point	-19 °C	[1]
Density	1.0941 g/cm ³ at 20 °C	[1]
Solubility in Water	0.5%	[1]
Stability	Highly reactive; degrades at room temperature and hydrolyzes upon heating.	[1]



Methodologies for a Comprehensive Thermodynamic Analysis

The following sections detail the standard experimental and computational protocols that can be applied to determine the key thermodynamic properties of **diisopropyl sulfate**.

Experimental Determination of Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. For an organic liquid like **diisopropyl sulfate**, this is typically determined using combustion calorimetry.

- Sample Preparation: A precise mass of high-purity diisopropyl sulfate is encapsulated in a sample holder of known composition.
- Calorimeter Setup: The sample is placed inside a "bomb," a constant-volume container, which is then pressurized with a large excess of pure oxygen. The bomb is submerged in a known quantity of water in an insulated container (the calorimeter).
- Ignition and Data Acquisition: The sample is ignited electrically, and the temperature of the surrounding water is meticulously recorded over time until it reaches a maximum and then begins to cool.
- Data Analysis: The heat capacity of the calorimeter is determined using a standard substance with a known heat of combustion (e.g., benzoic acid). The heat released by the combustion of the diisopropyl sulfate sample is then calculated from the observed temperature change. Corrections are made for the heat of combustion of the sample holder and the formation of any secondary products (e.g., nitric acid from residual nitrogen).
- Calculation of Enthalpy of Formation: Using Hess's law, the standard enthalpy of formation of diisopropyl sulfate can be calculated from the experimentally determined enthalpy of combustion and the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and SO₂).





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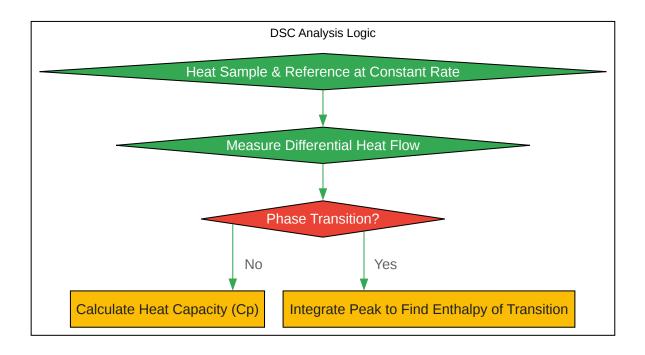
Workflow for Determining Enthalpy of Formation.

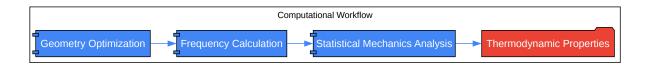
Experimental Determination of Heat Capacity and Phase Transitions

Heat capacity (Cp), the amount of heat required to raise the temperature of a substance by one degree, and the enthalpies of phase transitions (e.g., melting and vaporization) can be determined using techniques like Differential Scanning Calorimetry (DSC).

- Sample Preparation: A small, precisely weighed sample of **diisopropyl sulfate** is hermetically sealed in a sample pan. An identical empty pan is used as a reference.
- Instrument Setup: The sample and reference pans are placed in the DSC instrument, which heats both pans at a controlled, linear rate.
- Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature as the temperature is increased.
- Data Analysis:
 - Heat Capacity: In the absence of phase transitions, the difference in heat flow is directly proportional to the heat capacity of the sample.
 - Phase Transitions: A phase transition (e.g., melting) will appear as a peak in the DSC curve. The integral of this peak with respect to time yields the enthalpy of the transition.







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